molecular formula C18H16N4O4S B2984661 2-(methylthio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537042-72-1

2-(methylthio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No. B2984661
CAS RN: 537042-72-1
M. Wt: 384.41
InChI Key: RKLTZKUBBBYRBV-UHFFFAOYSA-N
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Description

2-(methylthio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C18H16N4O4S and its molecular weight is 384.41. The purity is usually 95%.
BenchChem offers high-quality 2-(methylthio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(methylthio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Intermediates

Friedländer Synthesis Adaptations
An improved method for preparing amino aldehydes, pivotal intermediates in synthesizing compounds structurally related to the one , through oxidation and reduction processes has been demonstrated. The Friedländer condensation facilitates the creation of complex molecules, offering a pathway for the development of derivatives with potential research applications (E. Riesgo, Xiao-Zhou Jin, & R. Thummel, 1996).

Antioxidant Activity Evaluation
Research on hexahydropyrimido[5,4-c]quinoline derivatives, obtained via the Biginelli reaction, has shown these compounds to possess antioxidant properties. Their effectiveness, particularly those containing thiourea moiety, in scavenging free radicals, suggests a potential research avenue for the compound to explore its antioxidant capabilities (L. Ismaili et al., 2008).

Molecular Structure and Properties

Molecular Structure Insights
A comprehensive study, including experimental and computational methods, on derivatives of benzo[g]pyrimido[4,5-b]quinoline, highlighted the geometric preferences and electronic structures of these molecules. Such insights are crucial for understanding the reactivity and stability of the specific compound , potentially guiding its applications in material science or pharmacology (Jorge Trilleras et al., 2017).

Synthetic Methodologies

One-Pot Synthesis in Aqueous Media
An environmentally friendly one-pot synthesis method for pyrimido[4,5-b]quinoline-tetraones, involving aromatic aldehydes and 2-hydroxynaphthalene-1,4-dione, demonstrates the potential for high-efficiency, low-waste production processes of related compounds. This approach aligns with green chemistry principles and could be adapted for synthesizing the compound , emphasizing sustainability and practicality (J. Azizian, A. S. Delbari, & Khadijeh Yadollahzadeh, 2014).

Fluorescence and Photophysical Properties

ESIPT-Inspired Fluorophores
Research into azole-quinoline-based fluorophores, which exhibit excited-state intramolecular proton transfer (ESIPT) phenomena, provides insights into the photophysical behaviors of structurally similar compounds. Understanding these properties is essential for applications in sensing, imaging, and optoelectronic devices, suggesting a potential research path for exploring the fluorescence properties of the compound (Vikas Padalkar & N. Sekar, 2014).

properties

IUPAC Name

2-methylsulfanyl-5-(4-nitrophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c1-27-18-20-16-15(17(24)21-18)13(9-5-7-10(8-6-9)22(25)26)14-11(19-16)3-2-4-12(14)23/h5-8,13H,2-4H2,1H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLTZKUBBBYRBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylthio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

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